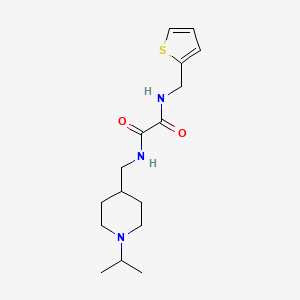

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The compound also contains a thiophene ring, which is a sulfur-containing heterocycle that is often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, an oxalamide group, and a thiophene ring. The exact structure would depend on the specific positions of these groups within the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide group, the piperidine ring, and the thiophene ring. Each of these functional groups can participate in a variety of chemical reactions .Applications De Recherche Scientifique

Copper-Catalyzed Coupling Reactions

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is involved in copper-catalyzed coupling reactions. A study highlights the efficacy of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation. This system allows for the coupling of (hetero)aryl chlorides and amides, including aromatic and aliphatic primary amides, yielding good to excellent results. This catalytic system also facilitates the arylation of lactams and oxazolidinones, showcasing its versatility in organic synthesis (De, Yin, & Ma, 2017).

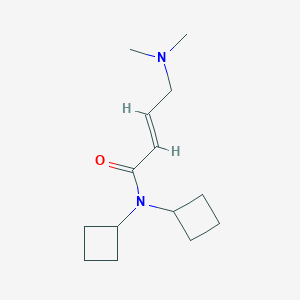

Polymerization of N,N-Dialkylacrylamides

The compound has implications in the polymerization processes of N,N-dialkylacrylamides. Research demonstrates its role in the polymerization with 1,1-bis[(4‘-trimethylsilyl)phenyl]-3-methylpentyllithium and 1,1-bis[(4‘-trimethylsilyl)phenyl]-3,3-diphenylpropylpotassium. This process yields polymers with broad molecular weight distributions, which can be narrowed by adding Et2Zn. The resulting poly(N,N-dialkylacrylamides) exhibit variations in isotacticity, demonstrating the compound's contribution to the nuanced control of polymer properties (Kobayashi et al., 1999).

Synthesis of Di- and Mono-Oxalamides

Another study discusses a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method involves the classical Meinwald rearrangement and a new rearrangement sequence, offering a simplified, high-yielding pathway to anthranilic acid derivatives and oxalamides. This opens up new possibilities for the synthesis of complex organic molecules (Mamedov et al., 2016).

Propriétés

IUPAC Name |

N-[(1-propan-2-ylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2S/c1-12(2)19-7-5-13(6-8-19)10-17-15(20)16(21)18-11-14-4-3-9-22-14/h3-4,9,12-13H,5-8,10-11H2,1-2H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOVPSRMTKAOQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2557793.png)

![N-(2-chlorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2557797.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2557800.png)

![6-acetyl-2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2557809.png)

![Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B2557811.png)

![[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2557814.png)

![3-Isopentyl-6-methyl-2-(methylthio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2557815.png)